N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, agriculture, or industry.
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create it. This often involves multiple steps, each with its own set of reactants, conditions, and products. The yield and purity of the final product are also important considerations.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product in a chemical reaction, and the kinetics and mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions and in different environments.Scientific Research Applications
Synthesis and Characterization
Research has been focused on the synthesis and structural characterization of compounds related to N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide. The efforts include the development of novel synthetic routes, characterization techniques, and analysis of their chemical properties. For example, studies have reported on the synthesis of acetoxysulfonamide pyrazole derivatives and their antimicrobial and antioxidant activities, highlighting the structural diversity and potential bioactivity of these compounds (Hamada & Abdo, 2015).
Biological Activities
The antimicrobial and antifungal activities of compounds structurally similar to N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide have been a significant area of study. Investigations include assessing their efficacy against various bacterial and fungal strains, aiming to develop new therapeutic agents. For instance, innovative zinc(II) complexes derived from related ligands have shown cytotoxicity against cancer cell lines, suggesting potential in cancer treatment (Shaikh et al., 2019).
Interaction with Biomolecules
The interaction of these compounds with proteins and DNA has been explored, providing insights into their mechanism of action at the molecular level. Studies have utilized spectral, structural, theoretical, and docking studies to investigate these interactions, aiming to understand better how these compounds can be used in therapeutic contexts. Research has shown that certain thiosemicarbazone-based ligands and their complexes can interact with biomolecules effectively, which may lead to new drug discoveries (Saghatforoush et al., 2021).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications, further studies needed to understand the compound better, and its implications in various fields.
I hope this general approach helps you in your study of “N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide” and other similar compounds. If you have specific questions about any of these aspects, feel free to ask!
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3S/c21-13-3-6-15(7-4-13)24-20(27)26-11-10-25-9-1-2-18(25)19(26)16-8-5-14(22)12-17(16)23/h1-9,12,19H,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIYRLEHJLQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide |
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